molecular formula C4H10O3 B14161373 1-Deoxy-D-erythritol CAS No. 41167-49-1

1-Deoxy-D-erythritol

Cat. No.: B14161373
CAS No.: 41167-49-1
M. Wt: 106.12 g/mol
InChI Key: YAXKTBLXMTYWDQ-IUYQGCFVSA-N
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Description

1-Deoxy-D-erythritol is a sugar alcohol derived from erythrose, a four-carbon monosaccharide. It is a key intermediate in various biochemical pathways, particularly in the synthesis of terpenoids via the methylerythritol phosphate pathway. This compound plays a crucial role in the biosynthesis of isoprenoids, which are essential for various biological functions in plants, bacteria, and some protozoa.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deoxy-D-erythritol can be synthesized through the reduction of 1-deoxy-D-erythrose using sodium borohydride as a reducing agent. The reaction typically occurs in an aqueous solution at room temperature, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of glucose or other sugars using genetically engineered strains of bacteria or yeast. These microorganisms are designed to overproduce the enzymes required for the conversion of glucose to this compound, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-D-erythritol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-deoxy-D-erythrose using mild oxidizing agents such as pyridinium chlorochromate.

    Reduction: Further reduction of this compound can yield simpler sugar alcohols.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in aqueous solution.

    Substitution: Various halogenating agents in the presence of a base.

Major Products:

    Oxidation: 1-Deoxy-D-erythrose.

    Reduction: Simpler sugar alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Deoxy-D-erythritol has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a precursor in the biosynthesis of isoprenoids, which are vital for cell membrane integrity and hormone production in plants.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its role in the biosynthesis of bioactive compounds.

    Industry: It is used in the production of biofuels and bioplastics, leveraging its role in the biosynthesis of terpenoids.

Mechanism of Action

1-Deoxy-D-erythritol exerts its effects primarily through its involvement in the methylerythritol phosphate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are crucial for various cellular functions. The compound acts as a substrate for enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase, facilitating the conversion of intermediates into isoprenoid precursors.

Comparison with Similar Compounds

    1-Deoxy-D-xylulose: Another key intermediate in the methylerythritol phosphate pathway.

    2-C-methyl-D-erythritol: A downstream product in the same pathway.

    Isopentenyl diphosphate: A common precursor for the synthesis of various isoprenoids.

Uniqueness: 1-Deoxy-D-erythritol is unique due to its specific role in the early stages of the methylerythritol phosphate pathway, making it a critical compound for the biosynthesis of a wide range of isoprenoids. Its ability to participate in multiple types of chemical reactions also adds to its versatility in scientific research and industrial applications.

Properties

CAS No.

41167-49-1

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

(2R,3S)-butane-1,2,3-triol

InChI

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m0/s1

InChI Key

YAXKTBLXMTYWDQ-IUYQGCFVSA-N

Isomeric SMILES

C[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC(C(CO)O)O

Origin of Product

United States

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